molecular formula C21H24N6O2 B4903791 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine

Numéro de catalogue: B4903791
Poids moléculaire: 392.5 g/mol
Clé InChI: PXBQQAYLGUMZJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and at the 6-position with a piperazine ring bearing a 2-methoxybenzoyl group. This structure combines heterocyclic diversity (pyridazine, pyrazole, and piperazine) with a benzoyl-derived substituent, which may influence its physicochemical properties and biological activity.

Propriétés

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)29-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQQAYLGUMZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMSO, acetonitrile.

    Catalysts: Palladium, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor antagonist.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Ring

Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)piperazin-1-yl]pyridazine ()
  • Substituent : 5-fluoro-2-pyrimidinyl replaces the 2-methoxybenzoyl group.
  • Molecular weight: 359.39 g/mol vs. 377.45 g/mol for the target compound.
  • Inferred Activity : Fluorinated pyrimidines are often associated with anticancer and antiviral applications, suggesting possible divergence in therapeutic targets .
Compound B : 3-(2,4-Dichlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine ()
  • Substituent : A 2,4-dichlorobenzyl group replaces the entire piperazine-2-methoxybenzoyl moiety.
  • Key Differences :
    • The dichlorobenzyl group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s polar piperazine-benzoyl system.
    • Molecular weight: 333.22 g/mol vs. 377.45 g/mol .

Pyridazine Core Modifications

Compound C : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
  • Substituent: A chlorophenoxypropyl chain extends from the piperazine ring.
  • Key Differences: The flexible propyl linker and chlorophenoxy group may enhance membrane permeability but reduce target specificity. Molecular weight: 395.31 g/mol (estimated).
  • Reported Activity : Piperazinyl pyridazines are documented for antiplatelet and antiviral effects, highlighting the role of piperazine in modulating biological pathways .

Pyrazole Substituent Variations

Compound D : N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide ()
  • Substituent : A trifluoromethyl-cyclopropylpyrazole replaces the 3,5-dimethylpyrazole.
  • Cyclopropyl groups may improve metabolic stability by resisting oxidative degradation.
  • Inferred Activity : Trifluoromethylpyrazoles are prevalent in agrochemicals and kinase inhibitors, suggesting divergent applications compared to the dimethyl-substituted target compound .

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The 2-methoxybenzoyl group in the target compound may favor interactions with polar enzyme pockets (e.g., kinases), while lipophilic analogues like Compound B could target membrane-bound receptors.
  • Metabolic Stability : Fluorinated (Compound A) and cyclopropyl-containing (Compound D) derivatives may exhibit superior metabolic profiles compared to the target compound’s methoxy group, which is prone to demethylation.
  • Data Limitations : Specific biological activity data (e.g., IC50 values) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Activité Biologique

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H21N5O\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}

This structure includes a pyrazole ring, a piperazine moiety, and a methoxybenzoyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine structures often exhibit significant pharmacological activities. The following sections detail specific biological activities associated with this compound.

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated efficacy against BRAF(V600E) mutations and other cancer-related targets. A study indicated that pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a potential synergistic effect .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Cell Line
Compound ABRAF(V600E)0.5MCF-7
Compound BEGFR0.8MDA-MB-231
Target CompoundNot specifiedTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. The target compound's structural features may contribute to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been highlighted in several studies. For example, related compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity. The target compound's structure suggests it may possess similar antimicrobial properties .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
Target CompoundTBDTBD

Case Studies

  • Case Study on Antitumor Efficacy : A study investigated the effects of a series of pyrazole derivatives on breast cancer cells. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against resistant cancer cell lines.
  • Case Study on Anti-inflammatory Mechanisms : Research demonstrated that specific pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced inflammation in vitro.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective pyrazole-based drugs. The presence of both the pyrazole and piperazine moieties is crucial for enhancing biological activity against various targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.